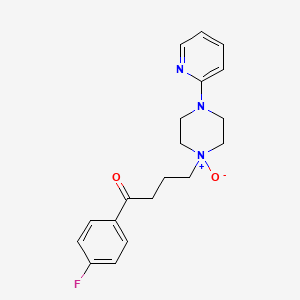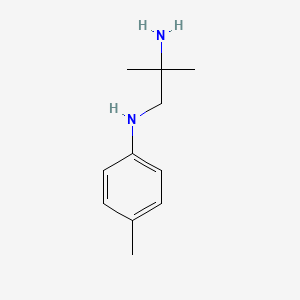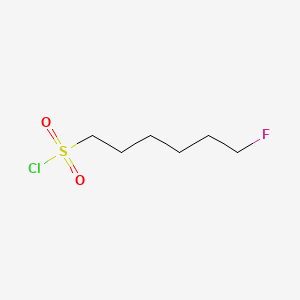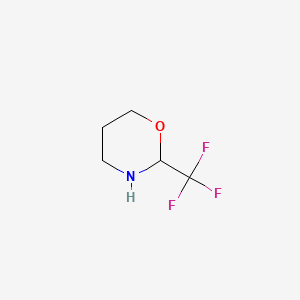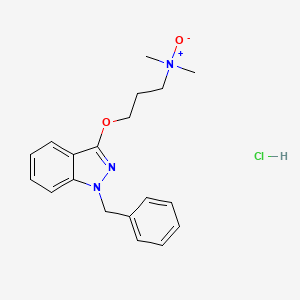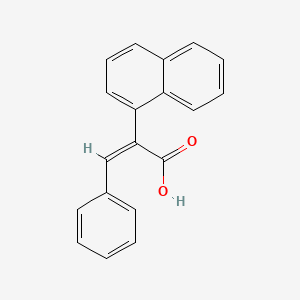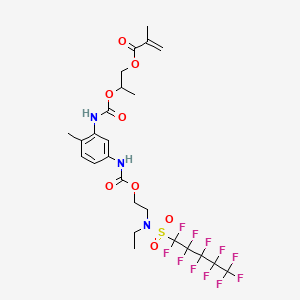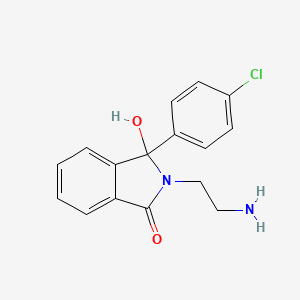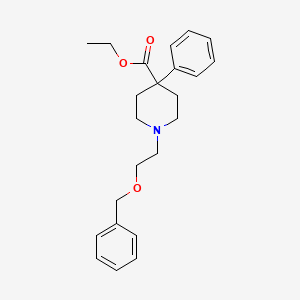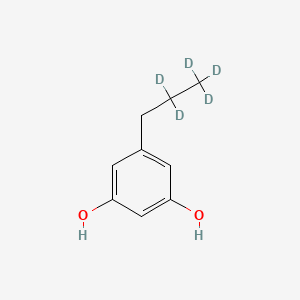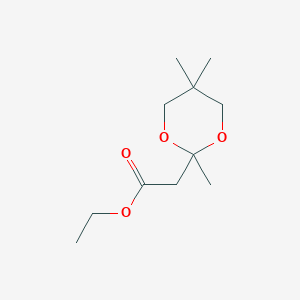
1,3-Dioxane-2-acetic acid, 2,5,5-trimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is an organic compound with the molecular formula C11H20O4. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl, trimethyl, and acetate groups. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane-2-acetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces 2,5,5-trimethyl-1,3-dioxane-2-acetic acid.
Reduction: Yields 2,5,5-trimethyl-1,3-dioxane-2-ethanol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Wirkmechanismus
The mechanism of action of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate can be compared with other similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dione functional group, making it chemically distinct.
Eigenschaften
CAS-Nummer |
5406-47-3 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
ethyl 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C11H20O4/c1-5-13-9(12)6-11(4)14-7-10(2,3)8-15-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
MTNKPBYWJDVJMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(OCC(CO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


